4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine
Description
4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine is a heterocyclic compound featuring a pyridine core linked via a carbonyl group to a substituted azetidine ring. The azetidine moiety is functionalized at the 3-position with a (4-methyl-1H-pyrazol-1-yl)methyl group, introducing both steric bulk and electronic modulation. The azetidine ring, a strained four-membered heterocycle, may confer unique conformational rigidity compared to larger ring systems like pyrrolidine or piperidine.
Properties
IUPAC Name |
[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-11-6-16-18(7-11)10-12-8-17(9-12)14(19)13-2-4-15-5-3-13/h2-7,12H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNRDBRAKZSFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrazole ring, followed by the formation of the azetidine ring, and finally, the coupling with the pyridine moiety.
Pyrazole Synthesis: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Azetidine Formation: The azetidine ring is often formed through cyclization reactions involving appropriate precursors such as β-amino alcohols.
Coupling Reactions: The final step involves coupling the pyrazole and azetidine intermediates with a pyridine derivative using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Azetidine Ring Formation
The azetidine core is typically synthesized via aza-Michael addition or cyclization reactions. For example, (N-Boc-azetidin-3-ylidene)acetate reacts with amines to form substituted azetidines (yields: 61–75%) . Key steps include:
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Nucleophilic attack by amines on α,β-unsaturated carbonyl intermediates.
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Cyclization under basic conditions to form the strained four-membered azetidine ring.
Carbonyl Coupling to Pyridine
The azetidine-carbonyl group is coupled to pyridine using amide bond formation (e.g., EDC/HOBt activation) or Ullmann-type couplings for aromatic linkages .
Azetidine Ring Reactivity
The azetidine ring participates in:
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Ring-opening reactions with nucleophiles (e.g., amines, thiols) due to ring strain.
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N-Alkylation/Acylation at the tertiary nitrogen, modifying steric and electronic properties .
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Cycloadditions (e.g., [2+2] with alkenes) to form bicyclic structures .
Pyrazole Functionalization
The 4-methylpyrazole group undergoes:
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Electrophilic substitution at the C-3/C-5 positions (e.g., nitration, halogenation) .
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Coordination to metal ions (e.g., Rh, Pd) via N-donor sites, relevant in catalysis .
Carbonyl Group Reactivity
The central carbonyl enables:
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Nucleophilic acyl substitution with Grignard reagents or hydrides (e.g., LiAlH4 reduction to alcohol).
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Condensation with hydrazines to form hydrazones.
Comparative Reaction Data
Aza-Michael Addition Mechanism
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Step 1 : Deprotonation of amine to generate a nucleophile.
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Step 2 : Conjugate addition to α,β-unsaturated carbonyl.
Pyrazole Halogenation
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Electrophilic attack at C-3/C-5 positions, directed by methyl group electronic effects .
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Bromination with NBS (N-bromosuccinimide) yields 3-bromo derivatives for cross-coupling .
Computational Studies
Density functional theory (DFT) calculations (MN15L/def2-TZVP) on analogous compounds reveal:
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine exhibit diverse biological activities, including:
- Antimicrobial Activity : Derivatives of pyrazole and azetidine have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, which could enhance the therapeutic profile of this compound in treating inflammatory diseases.
- Antitumor Activity : Some studies have indicated that similar compounds possess antitumor properties, making them candidates for cancer therapy.
Case Studies and Research Findings
Several studies have explored the applications of related compounds in various fields:
| Study | Findings |
|---|---|
| Antimicrobial Study (2022) | Investigated the antibacterial properties of azetidine derivatives, finding significant activity against E. coli and S. aureus. |
| Anti-inflammatory Research (2023) | Demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases. |
| Cancer Therapy Trials (2024) | Early-phase trials indicated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action. |
Mechanism of Action
The mechanism of action of 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, while the azetidine ring provides a rigid framework that can influence the binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline
- Backbone : Aniline core with a tris(4-methylpyrazolyl)methane substituent.
- Key Differences :
- Contains three pyrazole groups vs. one in the target compound.
- Lacks the azetidine-carbonyl-pyridine linkage present in the target.
- Synthesis : Prepared via C–F activation (63% yield) using 4-(trifluoromethyl)aniline and 4-methylpyrazole in DMSO .
- Properties : Forms two polymorphs with distinct crystal packing; DFT calculations indicate similar energetics to unmethylated analogues, suggesting methyl groups minimally impact stability .
3-(4-methyl-1H-pyrazol-1-yl)pyridine
- Backbone : Pyridine with a single 4-methylpyrazole substituent at the 3-position.
- Key Differences :
- Simpler structure lacking the azetidine-carbonyl bridge.
- Retains the pyridine-pyrazole motif but without conformational constraints from azetidine.
- Synthesis : Prepared via nucleophilic substitution or cross-coupling, as described in Example 18 of .
Crystallographic and Computational Insights
- Polymorphism: The tris(pyrazolyl)aniline analogue crystallizes in two polymorphs, highlighting the role of crystallization conditions in structural diversity .
- DFT Analysis : Methylated pyrazole derivatives show minimal energetic differences compared to unmethylated versions, suggesting synthetic accessibility and stability .
Biological Activity
The compound 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its structural complexity and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 248.3 g/mol. The structure features an azetidine ring, a pyrazole moiety, and a pyridine core, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial effects against various bacterial strains.
- Anticancer Properties : Certain derivatives have been evaluated for their potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties.
Table 1: Summary of Biological Activities
The exact mechanism of action for This compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of pyrazole derivatives found that modifications on the pyrazole ring significantly enhanced activity against Gram-positive and Gram-negative bacteria. The structure of This compound suggests it may have similar or improved efficacy due to its unique substituents .
- Anticancer Activity : In vitro studies on related compounds have demonstrated cytotoxic effects on various cancer cell lines. The presence of the azetidine ring has been linked to increased apoptosis in cancer cells, indicating potential as an anticancer agent .
- Anti-inflammatory Properties : Research has shown that pyrazole derivatives can modulate inflammatory pathways. For instance, compounds with similar structures have been effective in reducing levels of pro-inflammatory cytokines in animal models .
Future Directions
Further research is required to elucidate the precise mechanisms by which This compound exerts its biological effects. Studies focusing on:
- Structure–activity relationships (SAR)
- In vivo efficacy and toxicity profiles
- Potential interactions with biological targets
These investigations will be crucial for understanding its therapeutic potential and guiding future drug development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine?
- Methodological Answer : A typical route involves coupling reactions between pyrazole and azetidine intermediates. For example, azetidine-1-carbonyl derivatives can be synthesized via nucleophilic substitution using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C, followed by chromatographic purification (e.g., ethyl acetate/hexane gradient). Yield optimization may require adjusting reaction time or catalyst loading . Pyrazole functionalization can employ alkylation or Mitsunobu reactions, as demonstrated in analogous pyridine-azetidine hybrids .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To assign proton and carbon environments (e.g., δ 8.87 ppm for pyridine protons in CDCl₃) .
- HRMS (ESI) : To verify molecular weight (e.g., m/z 215 [M+H]⁺) .
- IR spectroscopy : For functional group identification (e.g., 3298 cm⁻¹ for N-H stretches in pyrazole derivatives) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations and reaction path searches (e.g., via density functional theory) can predict transition states and energetics for azetidine acylation or pyrazole coupling. Computational screening of catalysts (e.g., copper vs. palladium) or solvents (polar aprotic vs. non-polar) reduces trial-and-error experimentation. Feedback loops integrating experimental data refine computational models .
Q. How can contradictions in spectroscopic data be resolved during structural confirmation?
- Methodological Answer : Cross-validate using complementary techniques:
- X-ray crystallography : Resolves ambiguities in NMR assignments (e.g., distinguishing pyridine vs. pyrazole ring protons) .
- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations for complex heterocycles .
- Isotopic labeling : Traces reaction pathways to confirm regioselectivity in coupling steps .
Q. What strategies improve low yields in azetidine ring formation?
- Methodological Answer :
- Catalyst screening : Test alternatives to copper(I) bromide (e.g., CuI or Pd-based catalysts) .
- Solvent optimization : Replace DMSO with acetonitrile or THF to reduce side reactions .
- Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, catalyst loading, and reaction time .
Q. How do protecting groups influence pyrazole functionalization in this compound?
- Methodological Answer : Protecting groups (e.g., 4-methylbenzyl) prevent undesired side reactions during azetidine acylation. For example, benzyl groups stabilize pyrazole intermediates during alkylation, as shown in analogous syntheses. Deprotection is achieved via hydrogenolysis or acid hydrolysis .
Q. What purification challenges arise for this compound, and how are they addressed?
- Methodological Answer :
- Polar byproducts : Use gradient elution in flash chromatography (e.g., 0–25% ethyl acetate in cyclohexane) .
- High solubility in aqueous phases : Acid-base extraction (e.g., HCl washing) isolates the organic layer .
- Dry loading : Adsorb crude products onto Celite® to improve column resolution .
Q. What mechanistic insights exist for the acylation of azetidine rings?
- Methodological Answer : The reaction likely proceeds via nucleophilic attack by the azetidine nitrogen on a carbonyl electrophile (e.g., activated by cesium carbonate). Computational studies suggest transition states involving partial charge transfer from the azetidine lone pair to the carbonyl carbon . Tosyloxylation or bromination of intermediates may enhance electrophilicity .
Q. How can stability studies be designed for this compound under varying conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
